Scammonin viii

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

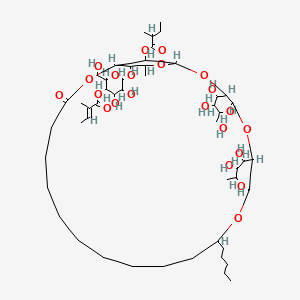

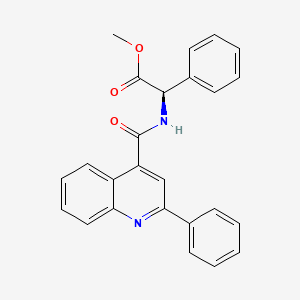

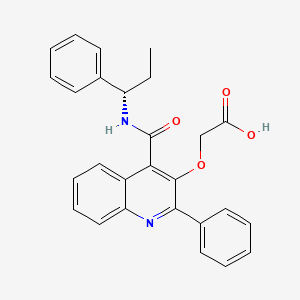

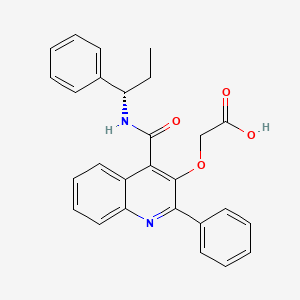

Scammonin VIII is a resin glycoside isolated from the roots of the plant Convolvulus scammonia, which belongs to the morning glory family, Convolvulaceae . This compound is a linear tetrasaccharide of jalapinolic acid, consisting of two glucose molecules, one rhamnose molecule, and one quinovose molecule . This compound is known for its potent purgative properties and has been used in traditional medicine for its cathartic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Scammonin VIII involves the extraction of resin glycosides from the roots of Convolvulus scammonia. The roots are incised to obtain the gum resin, which is then subjected to various purification processes to isolate the resin glycosides . The extraction process typically involves the use of organic solvents such as ether to dissolve the resin glycosides, followed by chromatographic techniques to separate and purify the individual compounds .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The roots of Convolvulus scammonia are harvested and processed to obtain the gum resin. The resin is then subjected to solvent extraction and chromatographic purification to isolate this compound . The industrial process ensures a consistent and high-yield production of the compound for research and medicinal purposes.

Analyse Des Réactions Chimiques

Types of Reactions: Scammonin VIII undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions are essential for studying the compound’s structure and biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugar molecules and jalapinolic acid.

Esterification: Esterification reactions can modify the carboxyl group of jalapinolic acid to form various ester derivatives.

Major Products Formed:

Hydrolysis: Glucose, rhamnose, quinovose, and jalapinolic acid.

Oxidation: Oxidized derivatives of the sugar moieties and jalapinolic acid.

Esterification: Ester derivatives of jalapinolic acid.

Applications De Recherche Scientifique

Scammonin VIII has several scientific research applications across various fields:

Mécanisme D'action

Scammonin VIII exerts its effects primarily through its interaction with bile in the small intestine. When combined with bile, this compound forms a strong purgative complex that stimulates the secretion of liver and intestinal glands . This action results in increased intestinal motility and the expulsion of intestinal contents. The molecular targets and pathways involved in this process include the activation of bile acids and the stimulation of gastrointestinal receptors .

Comparaison Avec Des Composés Similaires

Scammonin VIII is unique among resin glycosides due to its specific sugar composition and potent purgative effects. Similar compounds include:

Scammonin I and II: Other resin glycosides isolated from Convolvulus scammonia with similar but less potent purgative properties.

Jalapin: A resin glycoside from the roots of Ipomoea purga, known for its cathartic effects.

Convolvulin: Another resin glycoside from Convolvulus species with similar chemical structure and biological activity.

This compound stands out due to its unique combination of glucose, rhamnose, and quinovose, which contributes to its distinct pharmacological profile .

Propriétés

IUPAC Name |

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAAFPJNNNHRBG-YCPBAFNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145042-06-4 |

Source

|

| Record name | Scammonin viii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)

![{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid](/img/structure/B1680819.png)